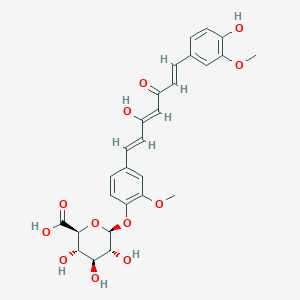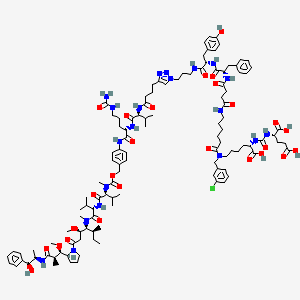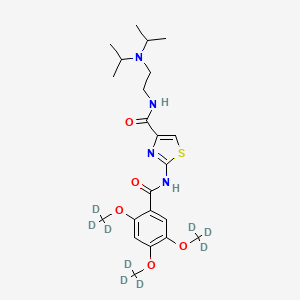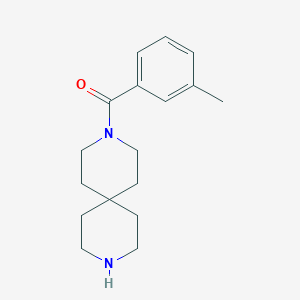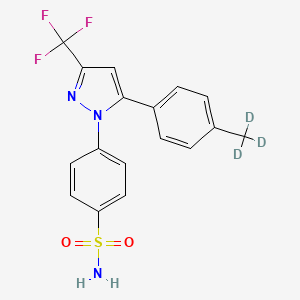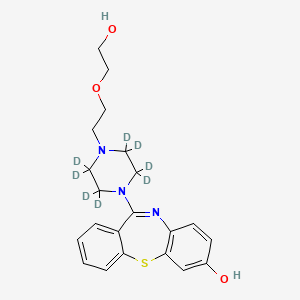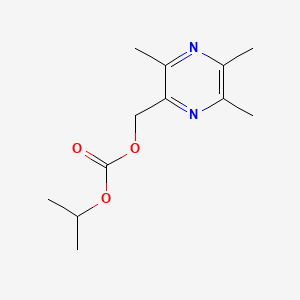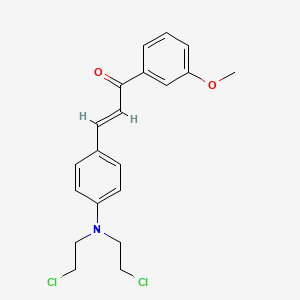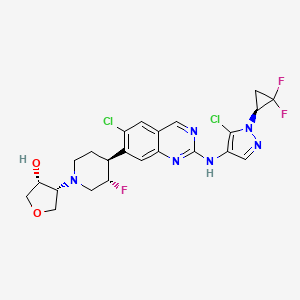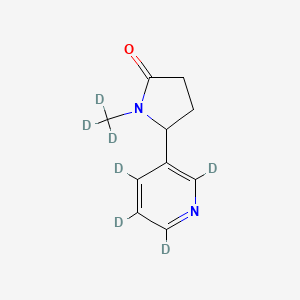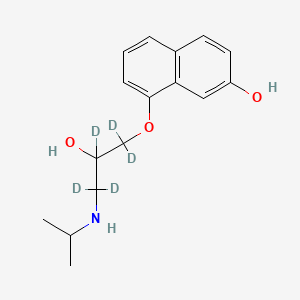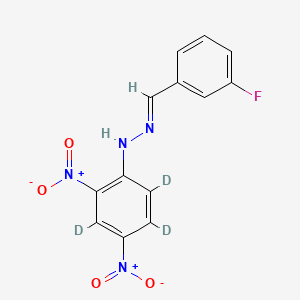
3-Fluorobenzaldehyde 2,4-dinitrophenylhydrazone-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluorobenzaldehyde 2,4-dinitrophenylhydrazone-d3 is a deuterium-labeled derivative of 3-Fluorobenzaldehyde 2,4-dinitrophenylhydrazone. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology. The deuterium labeling allows for more precise tracking and analysis in various experimental setups .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluorobenzaldehyde 2,4-dinitrophenylhydrazone-d3 typically involves the reaction of 3-Fluorobenzaldehyde with 2,4-dinitrophenylhydrazine in the presence of a deuterium source. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms. The process involves:
- Dissolving 3-Fluorobenzaldehyde in a suitable solvent such as ethanol.
- Adding 2,4-dinitrophenylhydrazine to the solution.
- Introducing a deuterium source, such as deuterated water (D2O), to the reaction mixture.
- Allowing the reaction to proceed at a controlled temperature, typically around room temperature, for several hours.
- Isolating the product through filtration and purification techniques such as recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research applications .
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluorobenzaldehyde 2,4-dinitrophenylhydrazone-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the hydrazone group to amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 3-Fluorobenzoic acid derivatives.
Reduction: Formation of 3-Fluorobenzylamine derivatives.
Substitution: Formation of various substituted benzaldehyde derivatives.
Wissenschaftliche Forschungsanwendungen
3-Fluorobenzaldehyde 2,4-dinitrophenylhydrazone-d3 is widely used in scientific research due to its unique properties:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in the study of enzyme kinetics and metabolic pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Applied in the production of specialty chemicals and as a tracer in environmental studies.
Wirkmechanismus
The mechanism of action of 3-Fluorobenzaldehyde 2,4-dinitrophenylhydrazone-d3 involves its interaction with specific molecular targets. The deuterium labeling allows for precise tracking of the compound in biological systems. The hydrazone group can form stable complexes with various biomolecules, facilitating the study of their interactions and functions. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluorobenzaldehyde 2,4-dinitrophenylhydrazone: The non-deuterated version of the compound.
3-Fluorobenzaldehyde 2,4-dinitrophenylhydrazone-3,5,6-d3: Another deuterium-labeled variant with different deuterium positions.
Uniqueness
3-Fluorobenzaldehyde 2,4-dinitrophenylhydrazone-d3 is unique due to its specific deuterium labeling, which provides enhanced stability and allows for more accurate tracking in experimental setups. This makes it particularly valuable in pharmacokinetic and metabolic studies .
Eigenschaften
Molekularformel |
C13H9FN4O4 |
|---|---|
Molekulargewicht |
307.25 g/mol |
IUPAC-Name |
2,3,5-trideuterio-N-[(E)-(3-fluorophenyl)methylideneamino]-4,6-dinitroaniline |
InChI |
InChI=1S/C13H9FN4O4/c14-10-3-1-2-9(6-10)8-15-16-12-5-4-11(17(19)20)7-13(12)18(21)22/h1-8,16H/b15-8+/i4D,5D,7D |
InChI-Schlüssel |
ZLGVXEXMJMVYRK-ATNRRJCYSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1N/N=C/C2=CC(=CC=C2)F)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H] |
Kanonische SMILES |
C1=CC(=CC(=C1)F)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


